3-(4-Methyl-thiazol-2-ylamino)-benzoic acid

Description

Molecular Identity and Nomenclature

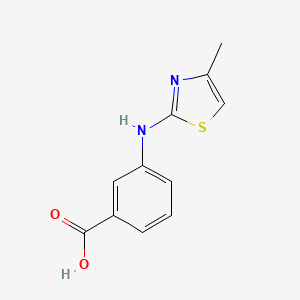

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid. Alternative nomenclature variations include 3-(4-methyl-thiazol-2-ylamino)-benzoic acid and 3-((4-methylthiazol-2-yl)amino)benzoic acid, reflecting different representation conventions while maintaining chemical accuracy. The compound is officially registered under Chemical Abstracts Service number 859473-66-8, providing a unique identifier for database searches and regulatory documentation. The European Community number 961-718-6 serves as an additional regulatory identifier within European chemical databases. Molecular database registration includes MDL number MFCD11052240, facilitating cross-referencing across various chemical information systems.

The molecular formula C₁₁H₁₀N₂O₂S accurately reflects the compound's atomic composition, consisting of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 234.27 grams per mole, positioning it within the low-to-moderate molecular weight range typical of pharmaceutical intermediates. The compound exhibits specific stereochemical considerations related to the planar nature of both the thiazole ring and benzoic acid moiety, though it lacks defined chiral centers in its structure.

Structural Elucidation and Confirmation

Structural confirmation of this compound relies on multiple analytical techniques that provide complementary information about molecular architecture and connectivity. The Simplified Molecular Input Line Entry System representation "O=C(O)C1=CC=CC(NC2=NC(C)=CS2)=C1" accurately depicts the compound's connectivity pattern, showing the amino linkage between the meta position of benzoic acid and the 2-position of the methylated thiazole ring. International Chemical Identifier format "InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)" provides a standardized representation enabling precise structural reconstruction across different software platforms.

The International Chemical Identifier Key "BUGIDDGFQCUIHQ-UHFFFAOYSA-N" serves as a unique hash-code derived from the full structural description, facilitating rapid database searches and structural comparisons. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with characteristic chemical shifts expected for the thiazole protons appearing in the aromatic region between 7.0 and 8.5 parts per million. The carboxylic acid proton typically appears as a broad signal around 12-13 parts per million, while the methyl group attached to the thiazole ring shows a characteristic singlet around 2.4 parts per million. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 234, with characteristic fragmentation patterns involving loss of carboxylic acid functionality and thiazole ring cleavage.

Infrared spectroscopy reveals diagnostic absorption bands for functional group identification, including carbonyl stretching around 1700 wavenumbers for the carboxylic acid group, nitrogen-hydrogen stretching around 3300-3500 wavenumbers for the amino linkage, and characteristic thiazole ring vibrations in the fingerprint region below 1500 wavenumbers. X-ray crystallography, when applicable, provides definitive three-dimensional structural information, revealing bond lengths, bond angles, and intermolecular interactions that contribute to solid-state packing arrangements.

Physical Properties and Stability Parameters

The physical properties of this compound reflect its molecular structure and intermolecular interactions, with particular consideration given to hydrogen bonding capabilities and aromatic character. The compound demonstrates hydrogen bond acceptor properties through four distinct sites: the carboxylic acid oxygen atoms, the thiazole nitrogen atom, and the amino nitrogen atom. Hydrogen bond donor capability is provided by two sites: the carboxylic acid proton and the amino group proton, contributing to distinctive solubility and crystallization behaviors. The calculated partition coefficient provides insight into lipophilicity characteristics, influencing solubility in various solvent systems and potential bioavailability considerations.

Thermal stability parameters indicate that the compound maintains structural integrity under normal storage conditions, though specific decomposition temperatures require experimental determination through thermogravimetric analysis. Chemical stability assessments reveal that the thiazole ring system provides enhanced metabolic stability compared to corresponding oxazole analogs, attributed to the sulfur atom's electronic properties. The carboxylic acid functionality remains stable under neutral and acidic conditions but may undergo deprotonation under basic conditions, affecting solubility and chemical reactivity profiles.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 234.27 g/mol | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Molecular Formula | C₁₁H₁₀N₂O₂S | Confirmed |

| Chemical Abstracts Service Number | 859473-66-8 | Registered |

| MDL Number | MFCD11052240 | Database |

Solubility characteristics vary significantly across different solvent systems, with polar protic solvents generally providing better dissolution due to hydrogen bonding interactions with both the carboxylic acid and amino functionalities. The compound's behavior in aqueous systems depends strongly on pH conditions, with improved solubility observed under basic conditions where carboxylic acid deprotonation occurs. Organic solvents with hydrogen bonding capability, such as alcohols and dimethyl sulfoxide, typically provide good solubility, while non-polar hydrocarbons show limited dissolution capacity.

Historical Development of Thiazole-Amino-Benzoic Acid Derivatives

The historical development of thiazole-amino-benzoic acid derivatives traces back to the foundational work of Arthur Rudolf Hantzsch, who established the groundwork for thiazole chemistry through his pioneering synthesis methods. Hantzsch's interaction of alpha-haloketones or alpha-halogenaldehyde with thioamide to obtain thiazoles provided the fundamental synthetic pathway that enabled the preparation of diverse thiazole derivatives, including amino-substituted variants. The development of thiazole chemistry gained momentum throughout the twentieth century as researchers recognized the significant biological activities associated with thiazole-containing compounds, particularly following the identification of thiamine (vitamin B₁) as an essential thiazole-containing biomolecule.

The synthesis methodology for thiazole derivatives has evolved considerably since Hantzsch's initial contributions, with various studies reporting methods employing thioformamide, thiourea, alpha-thiocyanotoketones, and vinyl bromide as synthetic precursors. The one-pot synthesis approaches developed by researchers such as Yogi and colleagues have demonstrated efficient pathways for preparing substituted thiazole derivatives through multicomponent reactions, enabling access to libraries of compounds including amino-substituted variants. These synthetic advances have facilitated the preparation of specific compounds like this compound through controlled reaction conditions and purification techniques.

Contemporary research has revealed that thiazoles demonstrate significant pi-electron delocalization and possess considerable aromatic character, more so than corresponding oxazole analogs. This enhanced aromaticity, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, contributes to the stability and unique properties of thiazole-amino-benzoic acid derivatives. The calculated pi-electron density studies have identified specific positions within thiazole rings as primary sites for electrophilic substitution, informing synthetic strategies for derivative preparation and structural modification.

| Historical Milestone | Year | Significance |

|---|---|---|

| Hantzsch Thiazole Synthesis | 1889 | Fundamental synthetic method |

| Thiamine Discovery | Early 1900s | First thiazole biomolecule identified |

| Modern Synthetic Methods | 2000s-present | One-pot and multicomponent approaches |

The modern understanding of thiazole-amino-benzoic acid derivatives has been enhanced through advances in analytical techniques and computational chemistry methods, enabling detailed characterization of electronic properties and intermolecular interactions. Structure-activity relationship studies have provided insights into how specific substitution patterns influence molecular properties and potential applications. The development of specialized synthetic methodologies has enabled the preparation of diverse analogs, contributing to comprehensive libraries of thiazole-containing compounds for research applications.

Current research directions in thiazole-amino-benzoic acid derivative chemistry focus on understanding the relationship between molecular structure and physical properties, with particular emphasis on hydrogen bonding patterns and crystallization behaviors. The integration of computational modeling with experimental characterization has provided new insights into conformational preferences and intermolecular interactions that govern solid-state packing and solution-phase behavior. These advances continue to inform the rational design of new thiazole-containing compounds with tailored properties for specific research applications.

Propriétés

IUPAC Name |

3-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-6-16-11(12-7)13-9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIDDGFQCUIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Attachment to Benzoic Acid: The thiazole derivative is then coupled with a benzoic acid derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzoic acid ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 226.26 g/mol. Its structure includes a benzoic acid derivative linked to a thiazole group, which contributes to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid analogs can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that modifications in the thiazole ring enhance the compound's selectivity towards cancerous cells while minimizing toxicity to normal cells .

2. Antimicrobial Properties:

Thiazole derivatives have been recognized for their antimicrobial activities. Specifically, this compound has shown efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics. In vitro studies revealed that this compound disrupts bacterial cell wall synthesis, leading to cell lysis .

3. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. Case studies have highlighted its potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biological Research Applications

1. Enzyme Inhibition:

this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in pain and inflammation pathways. The inhibition of these enzymes may lead to analgesic effects without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Drug Development:

The thiazole scaffold is widely utilized in drug design due to its ability to interact with various biological targets. The compound serves as a lead structure for synthesizing more potent analogs aimed at specific therapeutic targets, including those related to neurodegenerative diseases .

Material Science Applications

1. Polymer Chemistry:

In material science, this compound is explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material resilience under extreme conditions .

2. Coatings and Adhesives:

The compound's unique chemical properties allow it to be used in formulating coatings and adhesives that require high-performance characteristics such as resistance to solvents and environmental degradation.

Table 1: Biological Activities of this compound

Table 2: Synthesis Pathways

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Chemical Synthesis | Multi-step synthesis involving thiazole derivatives | 75% |

| Polymerization | Copolymerization with other monomers | 85% |

Mécanisme D'action

The mechanism of action of 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors and altering signal transduction.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(4-Methyl-thiazol-2-ylamino)-benzoic acid and related compounds:

Key Observations:

- Substituent Position: The position of the thiazole moiety (2-, 3-, or 4-position on the benzene ring) significantly affects molecular interactions. For instance, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibits a higher melting point (139.5–140°C) compared to 3-substituted analogs, likely due to improved crystalline packing .

- Functional Groups: The presence of a benzoylimino group in 4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid introduces steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents .

Activité Biologique

3-(4-Methyl-thiazol-2-ylamino)-benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole moiety attached to a benzoic acid structure. This configuration is crucial for its biological activity, influencing interactions with various biological targets.

Target Receptors

This compound primarily acts as an antagonist of the calcitonin gene-related peptide (CGRP) receptor . CGRP is involved in pain transmission and inflammation, making this compound a candidate for pain management therapies.

Biochemical Pathways

The compound's interaction with CGRP receptors can modulate several biochemical pathways related to nociceptive transmission. By blocking CGRP action, it may reduce the signaling of pain pathways at both molecular and cellular levels.

Antinociceptive Effects

Research indicates that this compound exhibits antinociceptive properties . In animal models, administration of this compound has led to significant reductions in pain responses, suggesting its potential utility in treating chronic pain conditions .

Antitumor Activity

The compound has shown promising anticancer effects against various cancer cell lines. For instance, studies report IC50 values indicating effective growth inhibition in human cancer cells, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity . Preliminary studies suggest that it exhibits significant antibacterial effects against various pathogens, potentially making it a candidate for developing new antibiotics .

Absorption and Distribution

The pharmacokinetic profile suggests that the compound is well-absorbed and distributed within biological systems. Its structural features may enhance its binding affinity to target receptors, improving therapeutic efficacy.

Toxicity Studies

Toxicological assessments have indicated that while the compound is generally safe at therapeutic doses, high concentrations may lead to adverse effects such as liver and kidney damage. Therefore, dosage optimization is critical in clinical applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Pain Management Study : A study on rat models demonstrated that administration of the compound significantly reduced pain scores in response to inflammatory stimuli.

- Antitumor Efficacy : Research involving various cancer cell lines showed that the compound inhibited cell proliferation effectively, with notable activity against MCF-7 and A549 cell lines .

- Antimicrobial Evaluation : The compound was tested against common bacterial strains, showing comparable efficacy to standard antibiotics like norfloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.